molecular formula C17H21ClN4O2 B7359435 5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide

5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide

Cat. No. B7359435
M. Wt: 348.8 g/mol
InChI Key: ZISBVWYSWODGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. The compound belongs to the class of indazole carboxamides and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. The compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in the regulation of cell division and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide in lab experiments include its high potency and selectivity. The compound has been shown to have a low toxicity profile, making it a suitable candidate for further preclinical and clinical studies. However, the limitations of using this compound include its relatively complex synthesis method and high cost.

Future Directions

There are several future directions for the study of 5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One potential direction is the development of novel derivatives of the compound to improve its pharmacological properties. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves a multi-step process. The first step involves the reaction of 4-bromo-1H-indazole with N-protected piperidine to form 4-(piperidin-4-yl)indazole. This intermediate is then subjected to a reaction with 2-methylpropanoyl chloride to form 4-(1-(2-methylpropanoyl)piperidin-4-yl)indazole. Finally, the compound is treated with chloroform and triethylamine to form the desired product.

Scientific Research Applications

5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-10(2)17(24)22-7-5-12(6-8-22)19-16(23)15-13-9-11(18)3-4-14(13)20-21-15/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISBVWYSWODGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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